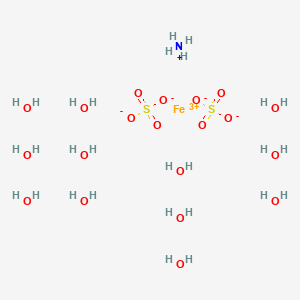Ferric ammonium sulfate dodecahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Analytical Chemistry
Iron ammonium sulfate dodecahydrate is a well-established and widely used analytical standard in various scientific research applications [, ]. Its high purity and consistent composition make it ideal for calibrating analytical instruments and validating analytical methods. It is commonly used in the following areas:
- Spectroscopy: Iron ammonium sulfate dodecahydrate serves as a standard for various spectroscopic techniques, including atomic absorption spectroscopy (AAS) and inductively coupled plasma (ICP) spectroscopy []. These techniques measure the elemental composition of a sample by analyzing the light it absorbs or emits. Iron ammonium sulfate dodecahydrate provides a reliable reference point for quantifying iron concentration in various samples.
- Gravimetric analysis: This traditional analytical technique involves separating and weighing the desired component from a sample. Iron ammonium sulfate dodecahydrate can be used to determine the sulfate (SO4) content in a sample by precipitating it as barium sulfate (BaSO4), a highly insoluble compound []. The weight of the precipitated BaSO4 can then be used to calculate the original sulfate content.
Other Scientific Research Applications
Beyond its role in analytical chemistry, iron ammonium sulfate dodecahydrate finds application in various other research areas:
- Biochemistry: Studies have investigated the potential of iron ammonium sulfate dodecahydrate as a catalyst for generating free radicals in cell cultures []. These free radicals can be used to study various cellular processes, including oxidative stress and antioxidant defense mechanisms.
- Material science: Research has explored the use of iron ammonium sulfate dodecahydrate as a precursor for the synthesis of various nanomaterials with unique properties []. These materials have potential applications in catalysis, electronics, and energy storage.
- Environmental science: Iron ammonium sulfate dodecahydrate has been used in studies investigating the removal of contaminants from water and wastewater []. It can be used as a coagulant to remove suspended particles and pollutants from water.
Ferric ammonium sulfate dodecahydrate, also known as ammonium iron(III) sulfate dodecahydrate, is a chemical compound with the formula . It appears as pale violet to light yellow crystals and is highly soluble in water, with a solubility of approximately 482.2 g/L at 20 °C. The compound has a melting point ranging from 39 to 41 °C and a density of 1.71 g/cm³ . Its molecular weight is approximately 482.19 g/mol .
The mechanism of action of iron ammonium sulfate dodecahydrate depends on its specific application.
- In dyeing: It acts as a mordant, forming a complex with the dye molecules and facilitating their attachment to the fabric.
- In water treatment: Iron ammonium sulfate acts as a coagulant. Upon addition to water, it hydrolyzes, releasing ferric ions (Fe³⁺) that react with hydroxide ions (OH⁻) to form ferric hydroxide (Fe(OH)₃) flocs. These flocs capture suspended particles in the water, allowing them to settle for easier removal.
- Eye and skin irritant: Contact with eyes or skin can cause irritation. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling the compound.
- Dust inhalation: Inhalation of dust particles can irritate the respiratory tract. Use proper ventilation and dust masks to minimize exposure.
- Disposal: Dispose of waste according to local regulations.
Additionally, it can undergo hydrolysis in acidic solutions, leading to the formation of ferric ions and sulfate ions:
Ferric ammonium sulfate dodecahydrate exhibits several biological activities. It has been studied for its potential use in agriculture as a micronutrient fertilizer, providing essential iron for plant growth. Additionally, it has antimicrobial properties, making it useful in various applications such as water treatment and preservation of food products . Its role in biochemical assays also highlights its importance in laboratory settings.
The synthesis of ferric ammonium sulfate dodecahydrate can be achieved through several methods:
- Direct Reaction: Mixing iron(III) sulfate with ammonium sulfate in an aqueous solution followed by crystallization.
- Hydrothermal Synthesis: Utilizing high-pressure and high-temperature conditions to promote the formation of the compound from its precursors.
- Evaporation: Concentrating an aqueous solution of iron(III) sulfate and ammonium sulfate until crystallization occurs.
Ferric ammonium sulfate dodecahydrate has diverse applications across various fields:
- Agriculture: Used as a fertilizer to supply iron to plants.
- Water Treatment: Acts as a coagulant for removing impurities from water.
- Laboratory Reagents: Employed in analytical chemistry for colorimetric assays and as a source of ferric ions.
- Food Preservation: Utilized for its antimicrobial properties to extend the shelf life of food products .
Interaction studies involving ferric ammonium sulfate dodecahydrate often focus on its complexation with other ions and compounds. Research indicates that it can form complexes with various organic ligands, enhancing its solubility and bioavailability in agricultural applications. Additionally, studies have shown that it interacts with phosphates in soil, affecting nutrient uptake by plants .
Ferric ammonium sulfate dodecahydrate shares similarities with several other compounds, particularly those containing iron and sulfate groups. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Ferric Ammonium Sulfate | Pale violet crystals; highly soluble; used in agriculture | |
| Ammonium Iron(II) Sulfate | Greenish crystals; less stable than ferric form; lower oxidation state | |
| Iron(III) Sulfate | Brownish color; used primarily in water treatment; does not contain ammonium | |
| Ammonium Sulfate | White crystalline solid; used mainly as a fertilizer; lacks iron |
Ferric ammonium sulfate dodecahydrate is unique due to its dual role as both an iron source and an ammonium source, making it particularly effective for applications requiring both nutrients .
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








